molecular formula C21H13ClFN3O B10980183 N-(3-chloro-4-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(3-chloro-4-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B10980183
M. Wt: 377.8 g/mol
InChI Key: NEZJUYMSCWDPJF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Substitution Reactions: Introduction of the 3-chloro-4-fluorophenyl group can be done via nucleophilic aromatic substitution.

    Amidation: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with an appropriate amine.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can modify the quinoline ring or the substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its biological activities.

    Industry: Used in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. This can involve binding to the active site of an enzyme or interacting with receptor proteins to alter cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug.

    Fluoroquinolones: A class of antibiotics that includes ciprofloxacin and levofloxacin.

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its specific substituents, which can impart distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C21H13ClFN3O

Molecular Weight

377.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H13ClFN3O/c22-17-10-14(7-8-18(17)23)25-21(27)16-11-20(13-4-3-9-24-12-13)26-19-6-2-1-5-15(16)19/h1-12H,(H,25,27)

InChI Key

NEZJUYMSCWDPJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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